N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, more commonly known as Erlotinib, is a synthetic heterocyclic compound belonging to the class of quinazolines. Quinazolines are a group of nitrogen-containing heterocyclic compounds with diverse pharmacological activities. [] Erlotinib is primarily recognized for its role in biochemical and cellular research, particularly in studying cellular signaling pathways and disease models.
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine, also known as Erlotinib, is a potent selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. Erlotinib functions by blocking the phosphorylation of tyrosine residues on the EGFR, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. The compound is classified as a quinazoline derivative and has gained significant attention in oncology due to its targeted therapeutic effects.
Erlotinib is derived from various synthetic pathways that aim to produce this specific quinazoline derivative. It is classified under the category of antineoplastic agents, specifically targeting tyrosine kinases involved in cancer progression. The chemical structure features a quinazoline core with specific substituents that enhance its biological activity.
The synthesis of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine involves several key steps:
The synthesis can also involve alternative routes, such as:
The molecular formula of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine is with a molecular weight of 429.89 g/mol. The compound features:
The three-dimensional structure can be visualized using molecular modeling software, which helps in understanding its interactions with biological targets.
Erlotinib undergoes various chemical reactions during its synthesis:
Erlotinib exerts its pharmacological effects by specifically binding to the ATP-binding site of the EGFR tyrosine kinase domain. This binding inhibits autophosphorylation of the receptor, leading to:
Studies have shown that Erlotinib's efficacy can be enhanced by identifying tumors that express specific mutations in EGFR, making it a targeted therapy for certain cancer types .
Erlotinib is characterized by several physical and chemical properties:
These properties influence its formulation as a pharmaceutical product, affecting aspects like bioavailability and dosage form.
Erlotinib's primary application lies in oncology, specifically for:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: